4'-(Methylamino)biphenyl-3-carboxylic acid
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Overview
Description
4’-(Methylamino)biphenyl-3-carboxylic acid is an organic compound with the molecular formula C14H13NO2 It is a derivative of biphenyl, where a methylamino group is attached to the para position of one phenyl ring, and a carboxylic acid group is attached to the meta position of the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Methylamino)biphenyl-3-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 4’-(Methylamino)biphenyl-3-carboxylic acid may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents, catalysts, and reaction conditions would be optimized for cost-effectiveness and yield. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4’-(Methylamino)biphenyl-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylamino group can be oxidized to form a nitroso or nitro group.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Formation of 4’-(Nitroso)biphenyl-3-carboxylic acid or 4’-(Nitro)biphenyl-3-carboxylic acid.
Reduction: Formation of 4’-(Methylamino)biphenyl-3-methanol or 4’-(Methylamino)biphenyl-3-aldehyde.
Substitution: Formation of various substituted biphenyl derivatives depending on the reagents used.
Scientific Research Applications
4’-(Methylamino)biphenyl-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-(Methylamino)biphenyl-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4’-(Amino)biphenyl-3-carboxylic acid
- 4’-(Dimethylamino)biphenyl-3-carboxylic acid
- 4’-(Methoxy)biphenyl-3-carboxylic acid
Uniqueness
4’-(Methylamino)biphenyl-3-carboxylic acid is unique due to the presence of both a methylamino group and a carboxylic acid group on the biphenyl scaffold. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-[4-(methylamino)phenyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-15-13-7-5-10(6-8-13)11-3-2-4-12(9-11)14(16)17/h2-9,15H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDSLJHRGXISFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609276 |
Source
|
Record name | 4'-(Methylamino)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-62-4 |
Source
|
Record name | 4'-(Methylamino)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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